molecular formula C10H13ClN2 B13286736 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine

2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine

Cat. No.: B13286736
M. Wt: 196.67 g/mol
InChI Key: SRRBIDMXLXIENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropylethyl group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine

InChI

InChI=1S/C10H13ClN2/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H,12,13)

InChI Key

SRRBIDMXLXIENM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC(=NC=C2)Cl

Origin of Product

United States

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